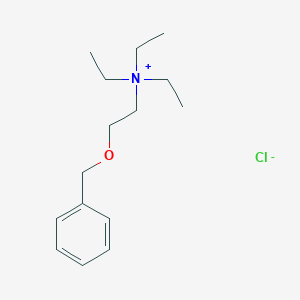![molecular formula C9H10N2O B12529803 2-[(E)-Ethylideneamino]benzamide CAS No. 705932-63-4](/img/structure/B12529803.png)
2-[(E)-Ethylideneamino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(E)-Ethylideneamino]benzamide is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of an ethylideneamino group attached to the benzamide structure, which imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(E)-Ethylideneamino]benzamide typically involves the condensation of benzoic acid derivatives with ethylideneamine. One common method is the direct condensation of benzoic acids and amines in the presence of a catalyst. For instance, the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation has been reported as an efficient and green pathway for the preparation of benzamide derivatives .
Industrial Production Methods: Industrial production of benzamide derivatives often employs high-yielding and eco-friendly processes. The use of ultrasonic irradiation and solid acid catalysts provides a rapid, mild, and efficient pathway for large-scale synthesis. These methods are advantageous due to their low reaction times, simple procedures, and the ability to recover and reuse catalysts .
Análisis De Reacciones Químicas
Types of Reactions: 2-[(E)-Ethylideneamino]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The ethylideneamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzamide oxides, while reduction can produce ethylamine derivatives.
Aplicaciones Científicas De Investigación
2-[(E)-Ethylideneamino]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-[(E)-Ethylideneamino]benzamide involves its interaction with specific molecular targets and pathways. For instance, benzamide derivatives are known to inhibit histone deacetylases (HDACs), which play a crucial role in regulating gene expression. By inhibiting HDACs, these compounds can induce cell cycle arrest, apoptosis, and differentiation in cancer cells . Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and chelate metal ions .
Comparación Con Compuestos Similares
2-Aminobenzamide: Known for its HDAC inhibitory activity and anticancer potential.
3-Acetoxy-2-methylbenzamide: Exhibits antioxidant and antibacterial activities.
2,3-Dimethoxybenzamide: Another benzamide derivative with significant biological activities.
Uniqueness: 2-[(E)-Ethylideneamino]benzamide stands out due to its unique ethylideneamino group, which imparts distinct chemical reactivity and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.
Propiedades
Número CAS |
705932-63-4 |
|---|---|
Fórmula molecular |
C9H10N2O |
Peso molecular |
162.19 g/mol |
Nombre IUPAC |
2-(ethylideneamino)benzamide |
InChI |
InChI=1S/C9H10N2O/c1-2-11-8-6-4-3-5-7(8)9(10)12/h2-6H,1H3,(H2,10,12) |
Clave InChI |
HONCYUUVOMWCJI-UHFFFAOYSA-N |
SMILES canónico |
CC=NC1=CC=CC=C1C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Pyrimidineacetonitrile,a-2(3H)-benzothiazolylidene-2-[[2-(3-pyridinyl)ethyl]amino]-,(aZ)-](/img/structure/B12529722.png)

![(1Z)-N~1~-[1-(Naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]ethanebis(imidoyl) dichloride](/img/structure/B12529731.png)
![N-[3-(Hexadecyloxy)-2-hydroxypropyl]-L-histidine](/img/structure/B12529732.png)
![2-[2-(2-Fluorophenoxy)phenyl]-5-(methylsulfanyl)-1,3,4-oxadiazole](/img/structure/B12529736.png)




![N-tert-butyl-1-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12529767.png)




